N-(2-aminophenyl)-N-methylcyclopropanesulfonamide
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Overview
Description
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclopropane ring, which is a three-membered carbon ring, and a sulfonamide group, which is a functional group containing sulfur, oxygen, and nitrogen atoms. The presence of the 2-aminophenyl and N-methyl groups further adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-methylcyclopropanesulfonamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-Aminophenyl Group: The 2-aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate halogenated aromatic compound reacts with an amine.
N-Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents such as sodium amide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinamides and thiols.
Substitution: Various substituted aromatic derivatives.
Hydrolysis: Amines and sulfonic acids.
Scientific Research Applications
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a scaffold for the development of new antibiotics or anticancer agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the aromatic and cyclopropane rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: This compound features a similar 2-aminophenyl group but has an acetamide instead of a sulfonamide group.
N-(2-aminophenyl)-2-methylquinoline-4-carboxamide: This compound contains a quinoline ring and a carboxamide group, differing from the cyclopropane and sulfonamide groups in N-(2-aminophenyl)-N-methylcyclopropanesulfonamide.
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature can influence the compound’s chemical behavior and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(2-aminophenyl)-N-methylcyclopropanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-12(15(13,14)8-6-7-8)10-5-3-2-4-9(10)11/h2-5,8H,6-7,11H2,1H3 |
InChI Key |
ZVPRTZIFOHEQBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1N)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
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